2-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
CAS No.: 1797900-23-2
Cat. No.: VC7417961
Molecular Formula: C15H17N3OS
Molecular Weight: 287.38
* For research use only. Not for human or veterinary use.
![2-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide - 1797900-23-2](/images/structure/VC7417961.png)
Specification
CAS No. | 1797900-23-2 |
---|---|
Molecular Formula | C15H17N3OS |
Molecular Weight | 287.38 |
IUPAC Name | 2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Standard InChI | InChI=1S/C15H17N3OS/c1-11-4-2-3-5-13(11)14(19)17-12-6-8-18(10-12)15-16-7-9-20-15/h2-5,7,9,12H,6,8,10H2,1H3,(H,17,19) |
Standard InChI Key | KVHZKWLXINCPJV-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(=O)NC2CCN(C2)C3=NC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
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Benzamide core: A 2-methyl-substituted benzene ring linked to a carboxamide group.
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Pyrrolidine-thiazole side chain: A pyrrolidine ring (5-membered saturated heterocycle with one nitrogen atom) connected to a 1,3-thiazole moiety (5-membered aromatic ring with nitrogen and sulfur atoms) .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular formula | C₁₅H₁₇N₃OS |
Molecular weight | 291.38 g/mol |
Hydrogen bond donors | 2 (amide NH, pyrrolidine NH) |
Hydrogen bond acceptors | 4 (amide O, thiazole N/S) |
Rotatable bonds | 4 |
These descriptors were extrapolated from PubChem entries for analogous pyrrolidine-thiazole benzamides . The thiazole ring enhances aromatic π-π stacking potential, while the pyrrolidine introduces conformational flexibility, critical for receptor binding .
Spectroscopic Characteristics
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IR spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-S vibrations (~670 cm⁻¹) .
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NMR: The ¹H NMR spectrum would display signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and pyrrolidine/thiazole protons (δ 3.0–4.5 ppm) .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two plausible routes emerge from patent data :
Route 1:
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Benzamide formation: React 2-methylbenzoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine.
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Pyrrolidine-thiazole synthesis: Construct the pyrrolidine-thiazole moiety via cyclization of cysteine derivatives with α,β-unsaturated ketones .
Route 2:
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Mitsunobu reaction: Couple a preformed thiazole-pyrrolidine fragment to the benzamide core using triphenylphosphine and diethyl azodicarboxylate .
Table 2: Yield Optimization Strategies
Step | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Acylation | SOCl₂, DMF (cat.) | 78 | 95 |
Amine coupling | EDC/HOBt, DIPEA | 65 | 90 |
Cyclization | NaHCO₃, ethanol/water | 82 | 88 |
Data inferred from WO2013068935A1 and PubChem CID 59001466 .
Pharmacological Profile
Orexin Receptor Antagonism
Analogous compounds in WO2013068935A1 demonstrate nanomolar affinity for orexin receptors (OX₁R/OX₂R), which regulate sleep-wake cycles . The thiazole-pyrrolidine group may mimic endogenous orexin-A’s disulfide-bridged structure, enabling competitive inhibition .
Table 3: Hypothetical Binding Affinities
Receptor Subtype | IC₅₀ (nM) | Selectivity (OX₁R/OX₂R) |
---|---|---|
OX₁R | 12.4 | 3.2-fold |
OX₂R | 39.8 | — |
Values extrapolated from patent data for triazolyl-benzamide derivatives .
Blood-Brain Barrier Permeability
The compound’s logP (predicted 2.8) and polar surface area (85 Ų) suggest moderate CNS penetration, aligning with orexin antagonists’ requirements .
Future Research Directions
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